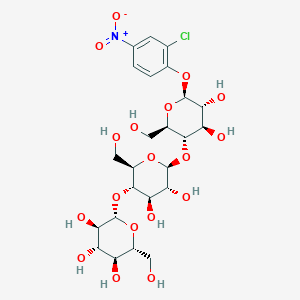
4-Chloro-5-hydroxy-2-nitrobenzoic acid
Overview
Description
“4-Chloro-5-hydroxy-2-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4ClNO5 . It is a derivative of benzoic acid, which has a nitro group (-NO2) and a hydroxy group (-OH) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-hydroxy-2-nitrobenzoic acid” consists of a benzene ring with a chlorine atom, a hydroxy group, and a nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.
Scientific Research Applications
Reactions at the Benzylic Position
The benzylic position of a compound like “4-Chloro-5-hydroxy-2-nitrobenzoic acid” can undergo various reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of the nitro group might influence these reactions due to its electron-withdrawing nature.
Pharma Release Testing
Compounds like “4-Chloro-5-hydroxy-2-nitrobenzoic acid” can be used in pharma release testing . This involves testing the quality and consistency of pharmaceutical products before they are released to the market.
Pharma Method Development
Such compounds can also be used in the development of qualitative and quantitative analytical methods in pharmaceutical research . These methods are crucial for determining the composition and concentration of active pharmaceutical ingredients.
Synthesis of Substituted Phenyl Oxazoles
“4-Chloro-5-hydroxy-2-nitrobenzoic acid” could potentially be used in the synthesis of substituted phenyl oxazoles . These compounds are known to exhibit antiproliferative activity, making them of interest in cancer research.
Synthesis of Cathepsin L Inhibitors
This compound could also be used in the synthesis of cathepsin L inhibitors . Cathepsin L is a protein that is involved in several physiological processes, and its inhibition could have therapeutic applications.
Inhibition of Protein Tyrosine Phosphatase
Compounds similar to “4-Chloro-5-hydroxy-2-nitrobenzoic acid”, such as 2-Hydroxy-5-nitrobenzoic acid, have been found to inhibit the activity of protein tyrosine phosphatase . This enzyme plays a key role in cellular signaling, and its inhibition could have implications in various diseases, including cancer.
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-3-nitrobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Nitrobenzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Nitrobenzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets, affecting their function .
Biochemical Pathways
Nitrobenzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the targets, affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-hydroxy-2-nitrobenzoic acid .
properties
IUPAC Name |
4-chloro-5-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIKMGLJXCQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)




![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)







![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)